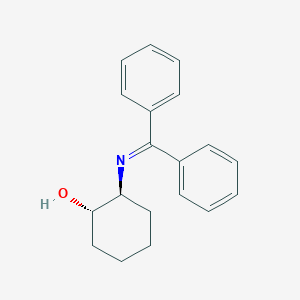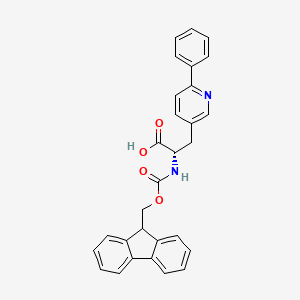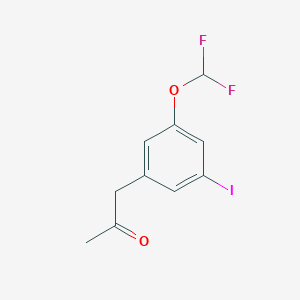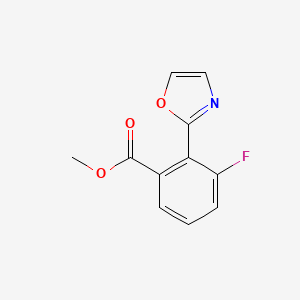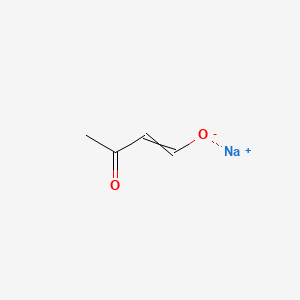
(S)-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylamino group, a hydroxy group, and a dodecanamide chain. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethylamino Group: This step involves the reaction of ethylamine with a suitable precursor to introduce the ethylamino group.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents.
Formation of the Dodecanamide Chain: The dodecanamide chain is synthesized through a series of reactions, including amidation and chain elongation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxy group.
Aplicaciones Científicas De Investigación
(S)-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (S)-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
®-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide: The enantiomer of the compound with a different spatial arrangement of atoms.
N-(1-(Methylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide: A similar compound with a methylamino group instead of an ethylamino group.
N-(1-(Ethylamino)-3-oxo-1-oxopropan-2-yl)dodecanamide: A compound with a carbonyl group instead of a hydroxy group.
Uniqueness
(S)-N-(1-(Ethylamino)-3-hydroxy-1-oxopropan-2-yl)dodecanamide is unique due to its specific stereochemistry and the presence of both an ethylamino group and a hydroxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H34N2O3 |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
N-[(2S)-1-(ethylamino)-3-hydroxy-1-oxopropan-2-yl]dodecanamide |
InChI |
InChI=1S/C17H34N2O3/c1-3-5-6-7-8-9-10-11-12-13-16(21)19-15(14-20)17(22)18-4-2/h15,20H,3-14H2,1-2H3,(H,18,22)(H,19,21)/t15-/m0/s1 |
Clave InChI |
CLBKKFXVFQYULN-HNNXBMFYSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)NCC |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(CO)C(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)


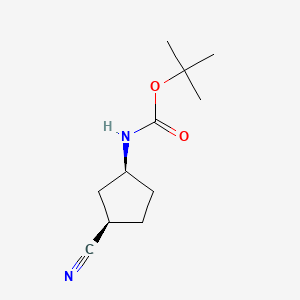
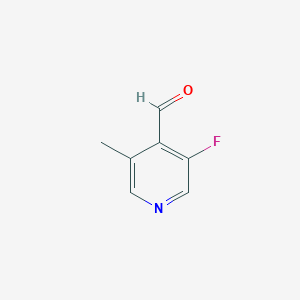

![2-methoxy-N-((5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride](/img/structure/B14044654.png)
